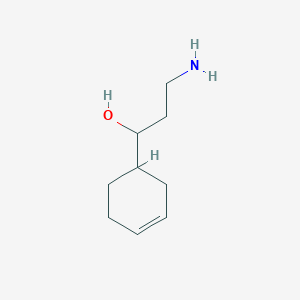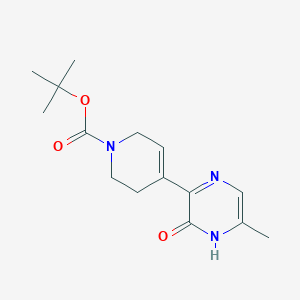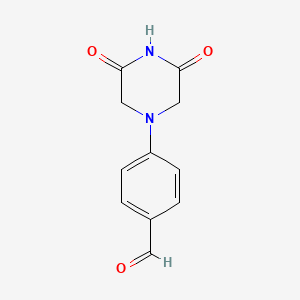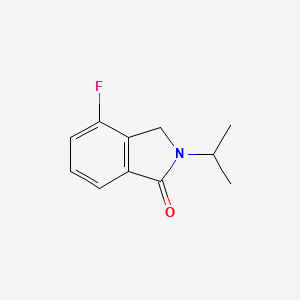![molecular formula C12H16N2O B13206369 1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole](/img/structure/B13206369.png)
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole is a complex organic compound with the molecular formula C12H16N2O. This compound is characterized by its unique spirocyclic structure, which includes a bicycloheptane ring fused with a cyclopropane ring and a pyrazole moiety. The presence of these structural elements imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic intermediate through a cycloaddition reaction, followed by the introduction of the pyrazole ring via a condensation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole: This compound itself serves as a reference point for comparison.
7-Oxabicyclo[4.1.0]heptane: A structurally related compound with a similar bicyclic framework but lacking the pyrazole moiety.
Bicyclo[4.1.0]heptane: Another related compound with a bicyclic structure but without the spiro and pyrazole components.
Uniqueness
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and biological activity. The presence of both the bicycloheptane and pyrazole moieties allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1-methyl-5-spiro[7-oxabicyclo[4.1.0]heptane-4,1'-cyclopropane]-1-ylpyrazole |
InChI |
InChI=1S/C12H16N2O/c1-14-9(2-7-13-14)12-6-5-11(3-4-11)8-10(12)15-12/h2,7,10H,3-6,8H2,1H3 |
InChI-Schlüssel |
FBCZCUABTSSJAW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C23CCC4(CC4)CC2O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate](/img/structure/B13206294.png)
![Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine](/img/structure/B13206300.png)

![4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13206315.png)



![1-[1-(Aminomethyl)cyclobutyl]-1-cyclobutylethan-1-ol](/img/structure/B13206343.png)

![5,7-Dicyclopropyl-6-methyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13206354.png)



